molecular formula C7H9N5 B13098913 7,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

7,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B13098913
M. Wt: 163.18 g/mol
InChI Key: KYPZGIOYSQZPSU-UHFFFAOYSA-N
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Description

7,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by its fused ring structure, which includes a triazole ring and a pyridazine ring The presence of methyl groups at the 7th and 8th positions of the triazole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

7,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting anti-cancer or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine stands out due to its specific substitution pattern and fused ring structure, which confer unique electronic and steric properties. These characteristics make it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C7H9N5/c1-4-5(2)7-10-9-3-12(7)11-6(4)8/h3H,1-2H3,(H2,8,11)

InChI Key

KYPZGIOYSQZPSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NN=CN2N=C1N)C

Origin of Product

United States

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